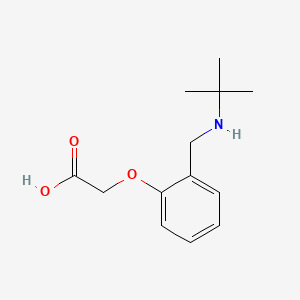

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is an organic compound with the molecular formula C13H19NO3 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a tert-butylamino methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid typically involves the reaction of phenoxyacetic acid with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can optimize the reaction conditions and reduce production costs. The final product is usually subjected to rigorous quality control measures to ensure its purity and efficacy.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butylamino methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted phenoxyacetic acids.

Applications De Recherche Scientifique

Antidiabetic Potential

Research indicates that 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid may serve as an antidiabetic agent. Its mechanism may involve modulation of metabolic pathways related to glucose regulation, similar to other compounds with structural similarities such as glimepiride. In vitro studies have explored its effects on glucose uptake and insulin sensitivity, showcasing promising results that warrant further investigation.

Interaction Studies

The compound's interaction with biological targets is critical for understanding its therapeutic potential. Studies have focused on its binding affinity to various receptors, including those involved in metabolic processes. For instance, preliminary data suggest that it may interact with insulin receptors or other metabolic enzymes, which could enhance its efficacy as an antidiabetic agent.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, including the formation of the phenoxy group and subsequent functionalization to introduce the tert-butylamino moiety. Each step requires precise control of reaction conditions to ensure high yields and purity. The synthesis pathway often includes:

- Formation of the phenol precursor : This can be achieved through electrophilic aromatic substitution.

- Introduction of the tert-butylamino group : This step usually involves nucleophilic substitution reactions.

- Carboxylation : The final step incorporates the carboxylic acid functionality through methods like carbon dioxide insertion or direct carboxylation techniques.

Enzyme Inhibition

Compounds structurally related to this compound have shown activity against various enzymes involved in metabolic pathways. For instance, studies have demonstrated that similar phenoxyacetic acids can inhibit enzymes like glucosidase or dipeptidyl peptidase IV (DPP-IV), which are crucial in glucose metabolism .

Cytotoxicity Studies

In addition to metabolic effects, there is growing interest in the cytotoxic properties of this compound against cancer cell lines. Preliminary studies suggest that modifications to the phenoxy structure can enhance cytotoxicity against specific cancer types, indicating potential for development as an anticancer agent .

Mécanisme D'action

The mechanism of action of 2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific pathway involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenoxyacetic acid: The parent compound, lacking the tert-butylamino methyl group.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure.

Mecoprop: Another herbicide with a similar structure but different substituents.

Uniqueness

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is unique due to the presence of the tert-butylamino methyl group, which can significantly alter its chemical and biological properties compared to other phenoxyacetic acid derivatives. This unique structure can enhance its binding affinity to specific targets and improve its efficacy in various applications.

Activité Biologique

2-(2-((tert-Butylamino)methyl)phenoxy)acetic acid is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a phenoxy group and a carboxylic acid functional group, suggests various biological activities, particularly in metabolic regulation and therapeutic contexts.

The compound has a molecular formula of C13H19N1O3 and a molecular weight of approximately 237.29 g/mol. It contains 19 hydrogen atoms, 13 carbon atoms, one nitrogen atom, and three oxygen atoms. This composition allows for diverse interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an antidiabetic agent . This activity is hypothesized to stem from its influence on glucose metabolism and insulin sensitivity.

The mechanism through which this compound exerts its biological effects may involve the modulation of specific metabolic pathways related to glucose regulation. Compounds with similar structures often interact with enzymes involved in these processes, suggesting that this compound may have comparable effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Key Functional Groups | Primary Use |

|---|---|---|---|

| This compound | Amino Acid Derivative | Carboxylic Acid, Amine | Antidiabetic Research |

| Phenylbutazone | Non-steroidal Anti-inflammatory | Phenolic Hydroxyl | Pain Relief |

| Ibuprofen | Non-steroidal Anti-inflammatory | Carboxylic Acid | Pain Relief |

| Glimepiride | Sulfonylurea | Sulfonamide, Carboxylic Acid | Diabetes Management |

This table highlights the unique combination of functional groups in this compound, which may confer distinct biological activities not found in other compounds.

Case Studies and Research Findings

- Antidiabetic Effects : Studies have suggested that this compound may improve insulin sensitivity and lower blood glucose levels in animal models. The precise mechanisms are still under investigation but may involve the modulation of key metabolic enzymes.

- Metabolic Pathway Influence : Research indicates that compounds similar to this compound often affect pathways related to lipid metabolism and energy expenditure. Further studies are required to elucidate the specific pathways influenced by this compound.

- Binding Affinity Studies : Interaction studies focusing on binding affinity to various receptors have shown promising results, suggesting that this compound could effectively target specific biological pathways involved in metabolic regulation.

Propriétés

IUPAC Name |

2-[2-[(tert-butylamino)methyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-8-10-6-4-5-7-11(10)17-9-12(15)16/h4-7,14H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJQBOUIZGUBQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=C1OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.